molecular formula C21H25N9O4 B12796663 1-Nordistamycin A CAS No. 85407-06-3

1-Nordistamycin A

Cat. No.: B12796663
CAS No.: 85407-06-3
M. Wt: 467.5 g/mol
InChI Key: LZLSEBOKXHPYOM-UHFFFAOYSA-N
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Description

1-Nordistamycin A is a macrolide antibiotic structurally related to distamycin and other oligopyrrolecarboxamide compounds. It is characterized by a pyrrole-amide backbone with modifications that enhance its binding affinity to DNA minor grooves, particularly targeting AT-rich regions . Its mechanism involves selective interference with DNA-protein interactions, distinguishing it from intercalating agents or alkylating chemotherapeutics .

Properties

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[(4-formamido-1H-pyrrole-2-carbonyl)amino]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9O4/c1-29-10-14(6-16(29)20(33)24-4-3-18(22)23)28-21(34)17-7-13(9-30(17)2)27-19(32)15-5-12(8-25-15)26-11-31/h5-11,25H,3-4H2,1-2H3,(H3,22,23)(H,24,33)(H,26,31)(H,27,32)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLSEBOKXHPYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CC(=CN3)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N9O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234610
Record name 1-Nordistamycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85407-06-3
Record name 1-Nordistamycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085407063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nordistamycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nordistamycin A involves the assembly of its pyrrole units through a series of condensation reactions. The process typically starts with the formation of N-methyl-pyrrole-2-carboxylic acid, which is then coupled with other pyrrole units using carbodiimide reagents under anhydrous conditions. The final product is purified through chromatographic techniques to ensure high purity .

Industrial Production Methods

Industrial production of 1-Nordistamycin A follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control reaction conditions precisely, ensuring consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .

Chemical Reactions Analysis

Bioorthogonal Reactions

  • Staudinger ligation and copper-free click chemistry are highlighted as pivotal bioorthogonal reactions for biological applications. These involve azides and cyclooctynes (e.g., DIBO, BARAC) with rate constants ranging up to 0.96M1s10.96 \, \text{M}^{-1} \text{s}^{-1} .

  • Mechanistic insights : Rate-determining steps involve nucleophilic attack of phosphines on azides or strain-release cycloadditions .

Novel Reaction Discovery

  • Deep learning models have identified previously unknown reactions, such as C–N bond cleavage with amines as leaving groups and C–Si couplings .

  • Example: Nickel-catalyzed C–N bond cleavage paired with C–C coupling .

Reaction Types and Mechanisms

  • Double displacement reactions : Example: NaCl+AgNO3AgCl+NaNO3\text{NaCl} + \text{AgNO}_3 \rightarrow \text{AgCl} + \text{NaNO}_3, forming insoluble precipitates .

  • Synthesis and combustion : Magnesium burning in oxygen (2Mg+O22MgO2\text{Mg} + \text{O}_2 \rightarrow 2\text{MgO}) exemplifies multi-category reactions .

Catalytic Advancements

  • Electric field enhancement : Applying small voltages (e.g., 150 mV) to catalysts like palladium increased reaction rates by 10510^5-fold for non-redox reactions (e.g., alcohol dehydrogenation) .

  • Resonance-driven control : Ultracold molecule reactions (e.g., sodium-lithium) exhibit narrow magnetic resonance frequencies (25 mG) that dramatically accelerate kinetics .

Scientific Research Applications

1-Nordistamycin A has a wide range of scientific research applications:

Mechanism of Action

1-Nordistamycin A exerts its effects by binding to the minor groove of DNA, preferentially at AT-rich sites. This binding alters the DNA structure, inhibiting transcription and increasing the activity of topoisomerase II. The compound’s interaction with DNA leads to changes in chromatin structure, ultimately affecting gene expression and cellular processes .

Comparison with Similar Compounds

Notes on Evidence Limitations

  • Data Gaps: No direct clinical trial data for 1-Nordistamycin A were found in the provided evidence. Comparative efficacy relies on in vitro or preclinical studies .
  • Methodological Variability : Analytical protocols (e.g., HPLC conditions) differ across studies, complicating cross-comparison .

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